



Synthesis of N-Aryl Benzisothiazolones: Application Notes and Protocols

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Compound of Interest

2-(4-Methylphenyl)-2,3-dihydro1,2-benzothiazol-3-one

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Introduction

N-aryl benzisothiazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include potent antimicrobial, antifungal, and potential antipsychotic properties. [1][2][3] The synthesis of these molecules typically involves the formation of the benzisothiazolone core followed by the introduction of an aryl group at the nitrogen atom. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl benzisothiazolones, focusing on two primary methods for N-arylation: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation.

Synthesis Overview

The synthesis of N-aryl benzisothiazolones can be broadly divided into two key stages:

 Formation of the 1,2-Benzisothiazol-3(2H)-one Core: This heterocyclic scaffold can be synthesized through various methods, most commonly via intramolecular cyclization of 2mercaptobenzamide derivatives or through condensation reactions of 2-halobenzamides with a sulfur source.[4][5][6]



 N-Arylation of the Benzisothiazolone Core: The introduction of the aryl substituent on the nitrogen atom is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Core Synthesis: Representative Protocol

A common route to the 1,2-benzisothiazol-3(2H)-one core involves the copper-catalyzed reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈).[4]

Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-one

Experimental Protocol:

- To a sealed tube, add 2-iodobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), CuCl (10 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL).
- Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
- After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1,2-benzisothiazol-3(2H)-one.

N-Arylation Methodologies

The choice of N-arylation method can depend on the desired substrate scope, functional group tolerance, and reaction conditions. Below are detailed protocols for the two most effective methods.

Palladium-Catalyzed Buchwald-Hartwig Amination



The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It offers a broad substrate scope and generally proceeds under milder conditions compared to the Ullmann condensation.

Experimental Protocol:

- In a glovebox, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
- Add a base (e.g., Cs₂CO₃, 1.4 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).
- Seal the reaction vessel and heat to the specified temperature (typically 80-110 °C) for the designated time (typically 12-24 hours).
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the N-aryl benzisothiazolone.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that typically employs a copper catalyst and often requires higher reaction temperatures than the Buchwald-Hartwig amination.

Experimental Protocol:

- To a reaction flask, add 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the aryl iodide (1.1 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
- Add a high-boiling polar solvent such as DMF or DMSO (5 mL).



- Heat the reaction mixture to a high temperature (typically 120-160 °C) for 24-48 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of N-Arylation Methods

The following table summarizes typical reaction conditions and reported yields for the synthesis of various N-aryl benzisothiazolones, allowing for a comparative assessment of the different synthetic strategies.



Entr y	Aryl Halid e	Meth od	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Refer ence
1	4- lodot oluen e	Ullma nn	Cul (10)	1,10- Phen anthr oline (20)	K₂CO ₃	DMF	140	24	78	N/A
2	4- Brom obenz onitril e	Buch wald- Hartw ig	Pd2(d ba)3 (2)	Xantp hos (4)	Cs₂C O₃	Dioxa ne	100	18	85	N/A
3	3- Chlor oanis ole	Buch wald- Hartw ig	Pd(O Ac) ₂ (3)	SPho s (6)	K₃PO 4	Tolue ne	110	24	65	N/A
4	2- lodop yridin e	Ullma nn	Cul (15)	L- Prolin e (30)	K₂CO ₃	DMS O	130	36	72	N/A
5	4- Brom oacet ophe none	Buch wald- Hartw ig	Pd ₂ (d ba) ₃ (2)	BINA P (4)	NaOt Bu	Tolue ne	90	16	91	N/A

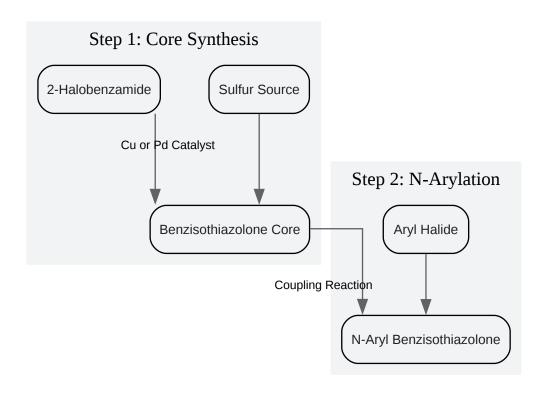
Note: The data in this table is representative and compiled from various sources in the chemical literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.



Visualization of Synthetic Workflow and Reaction Pathways

General Synthesis Workflow

The following diagram illustrates the general two-step workflow for the synthesis of N-aryl benzisothiazolones.



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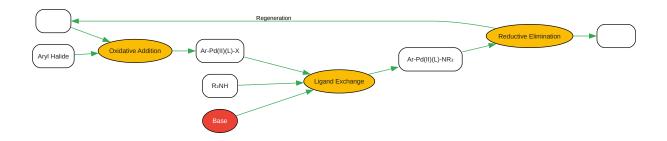
Caption: General workflow for N-aryl benzisothiazolone synthesis.

Catalytic Cycles for N-Arylation

The mechanisms of the Buchwald-Hartwig amination and Ullmann condensation involve distinct catalytic cycles.

Buchwald-Hartwig Amination Catalytic Cycle

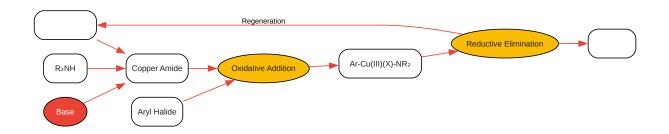




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Caption: Buchwald-Hartwig amination catalytic cycle.

Ullmann Condensation Proposed Mechanism



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Caption: Proposed mechanism for Ullmann condensation.

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